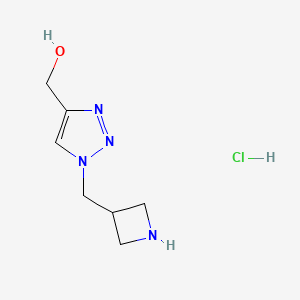

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

The compound (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1823247-22-8) is a hydrochloride salt with the molecular formula C₇H₁₃ClN₄O and a molecular weight of 204.66 g/mol . It consists of a 1,2,3-triazole ring substituted with an azetidine (a 4-membered nitrogen-containing heterocycle) via a methylene bridge and a hydroxymethyl group at the 4-position of the triazole. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVPQSMKXABHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1823247-22-8) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H13ClN4O

- Molecular Weight : 204.66 g/mol

- Purity : ≥95%

Synthesis and Derivatives

The synthesis of triazole derivatives often employs various methods such as click chemistry , which has been highlighted for its efficiency in creating compounds with potential anticancer activity. A study by Ma et al. (2015) emphasized the significance of the triazole moiety in enhancing biological activity against cancer cells . The synthesis pathways typically involve azetidine derivatives reacting with triazole precursors under controlled conditions.

Table 1: Common Synthesis Methods for Triazole Derivatives

| Method | Description | References |

|---|---|---|

| Click Chemistry | Utilizes azide and alkyne reactions | |

| Microwave-Assisted | Enhances reaction rates and yields | |

| Solvent-Free | Environmentally friendly approach |

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. The mechanism often involves the inhibition of angiogenesis and modulation of apoptotic pathways. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study: Anticancer Efficacy

In a notable study, a series of triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating a higher potency against cancer cells .

The biological activity of this compound is thought to involve:

- Inhibition of Mitochondrial Function : Disruption of mitochondrial membrane potential leading to apoptosis.

- Angiogenesis Inhibition : Blocking vascular endothelial growth factor (VEGF) signaling pathways.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments are vital to determine potential side effects or cytotoxicity towards normal cells.

Table 2: Toxicity Profile Summary

Comparison with Similar Compounds

piperidine, pyrrolidine) and substituents on the triazole ring. Key examples include:

Structural Analogs with Different Heterocyclic Amines

Key Observations :

- Substituent Effects: Methanol groups (as in the target compound) improve solubility, while phenyl substitutions (e.g., ) may enhance binding to hydrophobic targets .

Bioactive Triazole Derivatives

- Thiadiazole derivative 9b: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .

- Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer) .

Structure-Activity Relationship (SAR) :

- Thiadiazole/thiazole moieties adjacent to the triazole ring significantly enhance cytotoxicity compared to simple methanol or amine substituents.

- The absence of such fused heterocycles in the target compound may explain its lack of reported antitumor activity, though its azetidine group could confer unique pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.